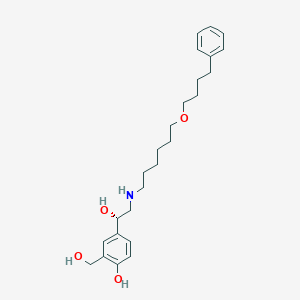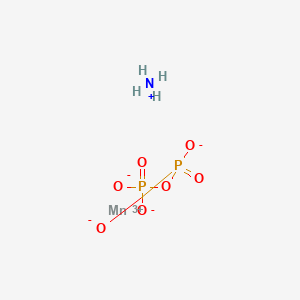![molecular formula C14H17N B160340 1-Methyl-4-[(E)-styryl]-1,2,3,6-tetrahydropyridine CAS No. 130407-16-8](/img/structure/B160340.png)
1-Methyl-4-[(E)-styryl]-1,2,3,6-tetrahydropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-[(E)-styryl]-1,2,3,6-tetrahydropyridine, also known as MPTP, is a chemical compound that has been widely used in scientific research to study Parkinson's disease. MPTP is a neurotoxin that selectively damages dopaminergic neurons in the substantia nigra of the brain, leading to the development of Parkinson's disease-like symptoms in animal models.
Wirkmechanismus
1-Methyl-4-[(E)-styryl]-1,2,3,6-tetrahydropyridine is converted to 1-methyl-4-phenylpyridinium (MPP+) by the enzyme monoamine oxidase B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons via the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and oxidative stress. This ultimately leads to the death of dopaminergic neurons in the substantia nigra.
Biochemical and Physiological Effects:
1-Methyl-4-[(E)-styryl]-1,2,3,6-tetrahydropyridine selectively damages dopaminergic neurons in the substantia nigra of the brain, leading to the development of Parkinson's disease-like symptoms in animal models. This includes tremors, rigidity, and bradykinesia. 1-Methyl-4-[(E)-styryl]-1,2,3,6-tetrahydropyridine also causes mitochondrial dysfunction and oxidative stress, which can lead to neuroinflammation and cell death.
Vorteile Und Einschränkungen Für Laborexperimente
1-Methyl-4-[(E)-styryl]-1,2,3,6-tetrahydropyridine has been widely used as a research tool to study Parkinson's disease. Its advantages include its ability to selectively damage dopaminergic neurons in the substantia nigra, its reproducibility in animal models, and its ability to mimic the symptoms of Parkinson's disease. However, its limitations include its toxicity, which can be harmful to researchers if proper safety precautions are not taken, and its selectivity, which may not accurately reflect the complex mechanisms of Parkinson's disease in humans.
Zukünftige Richtungen
There are several future directions for 1-Methyl-4-[(E)-styryl]-1,2,3,6-tetrahydropyridine research. One area of focus is the development of new therapeutic agents for Parkinson's disease based on the mechanisms of 1-Methyl-4-[(E)-styryl]-1,2,3,6-tetrahydropyridine-induced neurotoxicity. Another area of focus is the development of new animal models that more accurately reflect the complex mechanisms of Parkinson's disease in humans. Additionally, there is ongoing research into the role of oxidative stress, mitochondrial dysfunction, and neuroinflammation in the development of Parkinson's disease, which may lead to new therapeutic targets for the disease.
Synthesemethoden
1-Methyl-4-[(E)-styryl]-1,2,3,6-tetrahydropyridine can be synthesized through a multi-step process involving the reaction of 1-methyl-4-piperidone with paraformaldehyde, followed by reduction with sodium borohydride and then reaction with benzaldehyde. The resulting product is a yellow crystalline solid that is soluble in organic solvents such as chloroform and methanol.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-[(E)-styryl]-1,2,3,6-tetrahydropyridine has been widely used as a research tool to study Parkinson's disease. It selectively damages dopaminergic neurons in the substantia nigra of the brain, leading to the development of Parkinson's disease-like symptoms in animal models. 1-Methyl-4-[(E)-styryl]-1,2,3,6-tetrahydropyridine has been used to study the mechanisms of Parkinson's disease, including the role of oxidative stress, mitochondrial dysfunction, and neuroinflammation. 1-Methyl-4-[(E)-styryl]-1,2,3,6-tetrahydropyridine has also been used to test potential therapeutic agents for Parkinson's disease.
Eigenschaften
CAS-Nummer |
130407-16-8 |
|---|---|
Produktname |
1-Methyl-4-[(E)-styryl]-1,2,3,6-tetrahydropyridine |
Molekularformel |
C14H17N |
Molekulargewicht |
199.29 g/mol |
IUPAC-Name |
1-methyl-4-[(E)-2-phenylethenyl]-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C14H17N/c1-15-11-9-14(10-12-15)8-7-13-5-3-2-4-6-13/h2-9H,10-12H2,1H3/b8-7+ |
InChI-Schlüssel |
WBLDYTNCGQNPAO-BQYQJAHWSA-N |
Isomerische SMILES |
CN1CCC(=CC1)/C=C/C2=CC=CC=C2 |
SMILES |
CN1CCC(=CC1)C=CC2=CC=CC=C2 |
Kanonische SMILES |
CN1CCC(=CC1)C=CC2=CC=CC=C2 |
Synonyme |
1-methyl-1,2,3,6-tetrahydrostilbazole 1-MTHS 1-MTHSZ |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbonitrile](/img/structure/B160262.png)





![7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B160277.png)





